molecular formula C14H15N3O4S B2395952 Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946284-03-3

Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2395952
CAS No.: 946284-03-3
M. Wt: 321.35
InChI Key: MKYJWOQVOTTWMP-UHFFFAOYSA-N
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Description

Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminothiazole with 2-methoxybenzoyl chloride to form an intermediate, which is then reacted with methyl isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process. Industrial production methods focus on scalability and cost-effectiveness while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative. Substitution reactions can result in various substituted thiazole derivatives .

Scientific Research Applications

Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its specific chemical structure, which combines the thiazole ring with a methoxyphenyl group and a carbamate moiety.

Properties

IUPAC Name

methyl N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-20-11-6-4-3-5-10(11)16-12(18)7-9-8-22-13(15-9)17-14(19)21-2/h3-6,8H,7H2,1-2H3,(H,16,18)(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYJWOQVOTTWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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